molecular formula C18H18N2O3 B2446591 1-(2-Ethoxybenzoyl)indoline-2-carboxamide CAS No. 1101627-80-8

1-(2-Ethoxybenzoyl)indoline-2-carboxamide

Cat. No. B2446591
CAS RN: 1101627-80-8
M. Wt: 310.353
InChI Key: VBBRIMXMTDBSFD-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)indoline-2-carboxamide, also referred to as EIDD-2801, is an investigational drug with potential therapeutic benefits. It is a type of indole-2-carboxamide, a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds .


Synthesis Analysis

The synthesis of indole-2-carboxamides involves the use of indole 2-carboxylic acid as a primer compound . For instance, to a solution of 4,6-difluoro-1H-indole-2-carboxamide, the appropriate benzoyl chloride derivative was added, and the reaction mixture was refluxed for 16 hours .


Molecular Structure Analysis

The molecular formula of this compound is C18H18N2O3, and its molecular weight is 310.353. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Chemical Synthesis

1-(2-Ethoxybenzoyl)indoline-2-carboxamide, due to its complex structure, plays a significant role in the synthesis of diverse organic compounds. For instance, it can be involved in the Pd(II)-catalyzed oxidative double cyclization of 1,2-diarylethynes, leading to the formation of indolobenzothiazine S,S-dioxides. This reaction showcases the utility of such compounds in constructing polycyclic structures with potential biological activity (Ha et al., 2015).

Chemosensing

Compounds structurally related to this compound have been explored for their chemosensing capabilities. For example, rhodamine-based compounds have been synthesized for dual chemosensing of Zn2+ and Al3+ ions, exhibiting distinctly separated excitation and emission wavelengths. These compounds highlight the potential of this compound derivatives in the development of selective and sensitive chemosensors for metal ions (Roy et al., 2019).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their pharmacological properties. For instance, novel substituted and unsubstituted N-(benzoylphenyl)-1H-indole-2-carboxamides have been investigated as potent antihypertriglyceridemic agents, demonstrating significant lipid-lowering effects in experimental models (Shahwan et al., 2010).

Future Directions

Indole derivatives, including 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, continue to be the focus of many researchers due to their potential as pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-(2-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBRIMXMTDBSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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